molecular formula C26H28NO6- B12362411 Fmoc-L-Glu(OcHx)-OH

Fmoc-L-Glu(OcHx)-OH

Cat. No.: B12362411
M. Wt: 450.5 g/mol
InChI Key: FENYYOYPOGIQSG-QHCPKHFHSA-M
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Description

Fmoc-L-Glu(OcHx)-OH, also known as N-α-Fmoc-L-glutamic acid α-cyclohexyl ester, is a selectively protected building block used in peptide synthesis. This compound is particularly valuable in the synthesis of γ-glutamyl peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Glu(OcHx)-OH typically involves the protection of the amino and carboxyl groups of L-glutamic acid. The process begins with the protection of the α-amino group using the Fmoc (9-fluorenylmethyloxycarbonyl) group. The side-chain carboxyl group is then esterified with cyclohexanol to form the cyclohexyl ester. The reaction conditions often involve the use of coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and large-scale reactors. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-Glu(OcHx)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using 20% piperidine in DMF (dimethylformamide), while the cyclohexyl ester can be cleaved using 50% TFA (trifluoroacetic acid) in DCM (dichloromethane).

    Coupling Reactions: The compound can be coupled with amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF for Fmoc removal; TFA in DCM for ester cleavage.

    Coupling: DCC or EDC as coupling reagents, often in the presence of a base like DIPEA.

Major Products Formed

    Deprotection: L-glutamic acid derivatives with free amino and carboxyl groups.

    Coupling: Branched esters, amides, lactams, and lactones containing the glutamyl unit.

Scientific Research Applications

Fmoc-L-Glu(OcHx)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used in solid-phase peptide synthesis (SPPS) for the preparation of complex peptides and proteins.

    Biology: Employed in the synthesis of peptide-based probes and ligands for studying biological processes.

    Medicine: Utilized in the development of peptide-based therapeutics, including dual agonists for metabolic disorders.

    Industry: Applied in the production of high-purity peptides for pharmaceutical and biotechnological applications.

Mechanism of Action

The mechanism of action of Fmoc-L-Glu(OcHx)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the α-amino group during coupling reactions, preventing unwanted side reactions. The cyclohexyl ester protects the side-chain carboxyl group, allowing selective deprotection and functionalization at specific stages of the synthesis.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-Glu(OtBu)-OH: N-α-Fmoc-L-glutamic acid α-tert-butyl ester, used similarly in peptide synthesis but with a tert-butyl ester instead of a cyclohexyl ester.

    Fmoc-L-Glu(OAll)-OH: N-α-Fmoc-L-glutamic acid α-allyl ester, another variant with an allyl ester group.

Uniqueness

Fmoc-L-Glu(OcHx)-OH is unique due to its cyclohexyl ester, which provides distinct steric and electronic properties compared to other esters. This can influence the reactivity and selectivity of the compound in peptide synthesis, making it a valuable tool for synthesizing specific peptide structures.

Properties

Molecular Formula

C26H28NO6-

Molecular Weight

450.5 g/mol

IUPAC Name

(4S)-5-cyclohexyloxy-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate

InChI

InChI=1S/C26H29NO6/c28-24(29)15-14-23(25(30)33-17-8-2-1-3-9-17)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,27,31)(H,28,29)/p-1/t23-/m0/s1

InChI Key

FENYYOYPOGIQSG-QHCPKHFHSA-M

Isomeric SMILES

C1CCC(CC1)OC(=O)[C@H](CCC(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CCC(CC1)OC(=O)C(CCC(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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